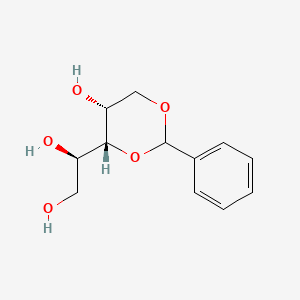

1,3-O-(S)-Benzylidene-D-arabitol

Description

The exact mass of the compound 1,3-O-Benzylidene-D-arabitol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80924-06-7 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |

InChI |

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |

InChI Key |

IENSYSQTQGXKIV-KKOKHZNYSA-N |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |

Other CAS No. |

70831-50-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-O-(S)-Benzylidene-D-arabitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-O-(S)-Benzylidene-D-arabitol, a valuable chiral building block in synthetic organic chemistry and drug development. The document details the underlying chemical principles, a plausible experimental protocol based on analogous reactions, and the necessary data for the characterization of the target molecule.

Introduction

This compound is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The introduction of the benzylidene acetal (B89532) serves as a crucial protecting group strategy, enabling regioselective functionalization of the remaining free hydroxyl groups. This targeted protection is fundamental in the multi-step synthesis of complex chiral molecules, including various biologically active compounds and their intermediates. The synthesis involves the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) or a benzaldehyde equivalent, leading to the formation of a six-membered 1,3-dioxane (B1201747) ring. The stereochemistry at the acetal carbon is designated as (S).

Synthesis Pathway

The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The general mechanism involves the protonation of the carbonyl oxygen of benzaldehyde, followed by nucleophilic attack by a hydroxyl group of D-arabitol to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Intramolecular trapping of this electrophile by another hydroxyl group of the arabitol backbone leads to the formation of the cyclic acetal. The formation of the thermodynamically more stable six-membered 1,3-dioxane ring is generally favored.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| D-Arabitol | C₅H₁₂O₅ | 152.15 |

| Benzaldehyde Dimethyl Acetal | C₉H₁₂O₂ | 152.19 |

| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Triethylamine (B128534) | C₆H₁₅N | 101.19 |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 |

| Hexane (B92381) | C₆H₁₄ | 86.18 |

3.2. Procedure

-

To a solution of D-arabitol (e.g., 1.0 g, 6.57 mmol) in anhydrous N,N-dimethylformamide (DMF, e.g., 20 mL) is added benzaldehyde dimethyl acetal (e.g., 1.1 g, 7.23 mmol, 1.1 eq) and p-toluenesulfonic acid monohydrate (e.g., 0.125 g, 0.66 mmol, 0.1 eq).

-

The reaction mixture is stirred at 80 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of triethylamine (e.g., 0.18 mL, 1.32 mmol, 0.2 eq) to neutralize the acid catalyst.

-

The solvent is removed under reduced pressure to yield a crude residue.

-

The residue is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Data Presentation

4.1. Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 80924-06-7 | [2] |

| Molecular Formula | C₁₂H₁₆O₅ | [2] |

| Molecular Weight | 240.25 g/mol | [2] |

| Appearance | Powder | |

| Optical Activity [α]D | +11.5 ± 1.5° (c=1 in ethanol) |

4.2. Reaction Parameters (Exemplary)

| Parameter | Value |

| D-Arabitol | 1.0 g |

| Benzaldehyde Dimethyl Acetal | 1.1 g (1.1 eq) |

| p-Toluenesulfonic Acid Monohydrate | 0.125 g (0.1 eq) |

| Solvent (DMF) | 20 mL |

| Temperature | 80 °C |

| Reaction Time | 2-4 h (TLC monitored) |

| Theoretical Yield | 1.58 g |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

-

p-Toluenesulfonic acid is corrosive and should be handled with caution.

-

Triethylamine is flammable and has a strong odor.

This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The proposed experimental conditions may require optimization to achieve the best results.

References

In-Depth Technical Guide: 1,3-O-(S)-Benzylidene-D-arabitol

CAS Number: 80924-06-7

This technical guide provides a comprehensive overview of 1,3-O-(S)-Benzylidene-D-arabitol, a valuable chiral building block in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a derivative of the naturally occurring sugar alcohol D-arabitol. The introduction of a benzylidene acetal (B89532) group across the 1- and 3-hydroxyl positions imparts conformational rigidity and serves as a useful protecting group strategy in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 80924-06-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | White to off-white powder | |

| Optical Activity | [α]D +11.5±1.5°, c = 1 in ethanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis

The stereoselective synthesis of this compound is typically achieved through the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) or a benzaldehyde equivalent. The formation of the six-membered 1,3-dioxane (B1201747) ring is generally favored under thermodynamic control. The stereochemistry at the acetal carbon (the 'S' configuration) is influenced by the relative stability of the possible chair conformations of the dioxane ring, aiming to minimize steric interactions.

Experimental Protocol: Acid-Catalyzed Acetalization

Materials:

-

D-arabitol

-

Benzaldehyde (freshly distilled)

-

Anhydrous p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Anhydrous solvent (e.g., toluene (B28343), benzene, or dimethylformamide)

-

Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

-

Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of D-arabitol (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if using a Dean-Stark trap).

-

Benzaldehyde (1.1 - 1.5 eq) is added to the suspension.

-

A catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) is added to the reaction mixture.

-

The mixture is heated to reflux with continuous removal of water using a Dean-Stark apparatus or by the presence of activated molecular sieves. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Expected Yield: Yields can vary depending on the specific conditions but are typically in the range of 60-80%.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available in searched literature | Data not available in searched literature |

| Expected Signals: | Expected Signals: |

| ~7.3-7.5 (m, 5H, Ar-H) | ~137-138 (Ar-Cipso) |

| ~5.5 (s, 1H, Ph-CH) | ~128-130 (Ar-CH) |

| ~3.5-4.5 (m, 8H, arabitol backbone) | ~101 (Ph-CH) |

| ~2.0-3.0 (br s, 2H, -OH) | ~60-80 (arabitol carbons) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Reactions and Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry and drug discovery.

Use as a Chiral Auxiliary and Intermediate

The fixed conformation and the remaining free hydroxyl groups at the C-2, C-4, and C-5 positions allow for regioselective modifications. This makes it a valuable starting material for the synthesis of various biologically active compounds and chiral ligands. For instance, the enantiomer, 1,3-O-Benzylidene-L-arabitol, has demonstrated cytotoxic effects on cultured human leukemia cells, potentially through the inhibition of glycosylation.[2] This suggests that the D-arabitol derivative could also be explored for similar biological activities.

Deprotection Strategies

The benzylidene acetal can be removed under various conditions to liberate the 1,3-diol.

4.2.1. Experimental Protocol: Acidic Hydrolysis

Materials:

-

This compound

-

Aqueous acetic acid (e.g., 80%) or another suitable acid (e.g., trifluoroacetic acid)

-

Solvents for workup (e.g., water, ethyl acetate)

Procedure:

-

The benzylidene acetal is dissolved in aqueous acetic acid.

-

The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is co-evaporated with water or toluene to remove traces of acetic acid, yielding the deprotected D-arabitol.

4.2.2. Experimental Protocol: Hydrogenolysis

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

-

The benzylidene acetal is dissolved in a suitable solvent.

-

A catalytic amount of Pd/C is added to the solution.

-

The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected D-arabitol.

Safety Information

Based on available data, this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Pictogram | Signal Word | Hazard Statement |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Conclusion

This compound is a key chiral intermediate with significant potential in synthetic organic chemistry. Its well-defined stereochemistry and the presence of selectively accessible hydroxyl groups make it a valuable precursor for the synthesis of complex and biologically active molecules. Further research into its own biological properties and its application in the development of novel therapeutics is warranted.

References

An In-depth Technical Guide to the Physical Properties of 1,3-O-(S)-Benzylidene-D-arabitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-O-(S)-Benzylidene-D-arabitol is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The benzylidene acetal (B89532) protecting group makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of glycobiology and medicinal chemistry. Its specific stereochemistry and the presence of free hydroxyl groups allow for selective chemical modifications, making it a versatile building block for the synthesis of biologically active compounds and carbohydrate-based drug candidates. This guide provides a detailed overview of the known physical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₅ | |

| Molecular Weight | 240.25 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in ethanol (B145695). Solubility in other common solvents is not extensively documented, but related benzylidene acetals show solubility in polar organic solvents like DMSO and are generally insoluble in nonpolar solvents like toluene (B28343) and 1-propanol. | [1] |

| Optical Rotation | [α]/D +11.5 ± 1.5° (c = 1 in ethanol) | |

| Purity | ≥98% (by HPLC) | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development. The following protocols are based on established methods for the synthesis and analysis of benzylidene acetals of polyols.

Synthesis of this compound

This procedure describes the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025) to form the 1,3-O-benzylidene acetal.

Materials:

-

D-arabitol

-

Benzaldehyde (freshly distilled)

-

Anhydrous zinc chloride (fused and powdered) or another suitable Lewis acid catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of D-arabitol in anhydrous DMF, add benzaldehyde and anhydrous zinc chloride.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols

Objective: To determine the specific rotation of the synthesized compound and confirm its enantiomeric purity.

Instrumentation:

-

Polarimeter

Procedure:

-

Prepare a solution of this compound in ethanol at a concentration (c) of 1 g/100 mL.

-

Calibrate the polarimeter with the solvent blank (ethanol).

-

Fill the polarimeter cell (with a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at the sodium D-line (589 nm) and a constant temperature (typically 20-25°C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c).

Objective: To assess the purity of the synthesized this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

Run in isocratic or gradient mode as optimized for the best separation.

Procedure:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

-

Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a known volume of the sample solution.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm, due to the benzene (B151609) ring).

-

The purity is determined by the area percentage of the main peak corresponding to this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Procedure:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzylidene group, the acetal proton, and the protons of the arabitol backbone.

-

The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the benzylidene group and the arabitol moiety.

-

Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Instrumentation:

-

Mass spectrometer (e.g., ESI-MS, HRMS)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of 240.25 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide to 1,3-O-(S)-Benzylidene-D-arabitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-O-(S)-Benzylidene-D-arabitol, a key chiral building block in glycobiology and synthetic organic chemistry. This document details its molecular characteristics, a representative synthetic protocol, and its potential applications in the development of complex carbohydrate-based molecules.

Core Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 240.25 g/mol | [1] |

| Chemical Formula | C₁₂H₁₆O₅ | [1] |

| CAS Number | 80924-06-7 | [1] |

| Physical Form | Powder | [1] |

| Purity | ≥98% (as determined by HPLC) | [1] |

| Optical Activity | [α]/D +11.5±1.5° (c = 1 in ethanol) | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | OC--INVALID-LINK--[C@H]1O--INVALID-LINK--c2ccccc2 | [1] |

| InChI Key | IENSYSQTQGXKIV-KKOKHZNYSA-N | [1] |

Context and Applications in Research

This compound is a derivative of D-arabitol, a five-carbon sugar alcohol. The benzylidene group serves as a protecting group for the 1- and 3-hydroxyl moieties of the D-arabitol backbone. This selective protection leaves the hydroxyl groups at the 2, 4, and 5-positions available for further chemical modification. This strategic protection is fundamental in multi-step syntheses of complex carbohydrates and other chiral molecules, preventing unwanted side reactions.

While direct involvement in specific signaling pathways is not extensively documented for this particular protected sugar, its utility lies in the field of glycobiology . Glycobiology studies the structure and function of glycans (complex carbohydrates) and their roles in biological processes such as cell-cell recognition, immune response, and disease pathogenesis[2][3]. Compounds like this compound are crucial intermediates for synthesizing custom-designed glycans or glycoconjugates that can be used to probe these biological systems or act as therapeutic agents. For instance, the L-enantiomer, 1,3-O-Benzylidene-L-arabitol, has been noted for its potential cytotoxic effects and its ability to inhibit glycosylation, highlighting the biological relevance of such structures[4].

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from D-arabitol and benzaldehyde. This procedure is based on established methods for the formation of benzylidene acetals from polyols.

Objective: To synthesize this compound via acid-catalyzed acetalization of D-arabitol.

Materials:

-

D-arabitol

-

Benzaldehyde

-

Anhydrous N,N-dimethylformamide (DMF)

-

p-Toluenesulfonic acid (catalyst)

-

Cyclohexane (for azeotropic water removal)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

A solution of D-arabitol (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) are added to the solution.

-

Cyclohexane is added to the flask to serve as the azeotropic solvent.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford pure this compound as a white powder.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured and compared to the literature value.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical role of this compound in glycobiology research.

Caption: Synthetic workflow for this compound.

Caption: Role of this compound in research.

References

- 1. 1,3-O-(S)-Benzylidene- D -arabitol = 98 HPLC 80924-06-7 [sigmaaldrich.com]

- 2. Systems glycobiology for discovering drug targets, biomarkers, and rational designs for glyco-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycobiology simplified: diverse roles of glycan recognition in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-O-Benzylidene-L-arabitol | 53131-06-9 | MB08455 [biosynth.com]

Elucidation of the Molecular Architecture: A Technical Guide to 1,3-O-(S)-Benzylidene-D-arabitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1,3-O-(S)-Benzylidene-D-arabitol, a key derivative in carbohydrate chemistry. The strategic protection of D-arabitol's hydroxyl groups with a benzylidene acetal (B89532) creates a versatile intermediate for the synthesis of various bioactive molecules. Understanding its precise three-dimensional structure is paramount for its application in drug design and development. This document outlines the synthesis, purification, and detailed spectroscopic analysis required to unequivocally confirm its chemical identity and stereochemistry.

Core Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₅ | |

| Molecular Weight | 240.25 g/mol | |

| CAS Number | 80924-06-7 | |

| Appearance | White to off-white powder | |

| Optical Rotation | [α]/D +11.5±1.5°, c = 1 in ethanol | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of D-arabitol with benzaldehyde (B42025). This reaction forms a six-membered 1,3-dioxane (B1201747) ring across the C1 and C3 hydroxyl groups of the arabitol backbone.

Materials:

-

D-arabitol

-

Benzaldehyde (freshly distilled)

-

Anhydrous p-toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of D-arabitol in anhydrous DMF, add benzaldehyde and a catalytic amount of PTSA.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound as a white solid.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure and stereochemistry of the molecule.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 5H | Aromatic protons (Ph-H) |

| ~5.5 | s | 1H | Benzylic proton (PhCH) |

| ~3.5-4.2 | m | 7H | Arabitol backbone protons (H-1 to H-5) |

| ~4.5-5.0 | br s | 3H | Hydroxyl protons (-OH) |

¹³C NMR Data (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (Ph-C) |

| ~126-129 | Aromatic carbons (Ph-CH) |

| ~101 | Acetal carbon (PhCH) |

| ~62-80 | Arabitol backbone carbons (C-1 to C-5) |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

Expected Fragmentation Pattern (ESI-MS):

Under ESI conditions, the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is expected to be the base peak. Fragmentation may involve the loss of water molecules from the hydroxyl groups or cleavage of the benzylidene group.

| m/z | Interpretation |

| 241.107 | [M+H]⁺ |

| 263.089 | [M+Na]⁺ |

| 223.097 | [M+H - H₂O]⁺ |

| 105.033 | [C₆H₅CHO + H]⁺ (Benzaldehyde fragment) |

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure, including the absolute configuration of the stereocenters.

Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and subjected to X-ray diffraction using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure using specialized software. This will reveal bond lengths, bond angles, and the overall conformation of the molecule.

Note: As of the time of this writing, a specific crystal structure for this compound is not publicly available. The protocol described is a general methodology for obtaining such data.

Visualizations

The following diagrams illustrate the key processes and relationships in the structure elucidation of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical flow for the structure elucidation process.

In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-O-(S)-Benzylidene-D-arabitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-O-(S)-Benzylidene-D-arabitol. This document details the expected spectral data, a generalized experimental protocol for its acquisition, and a visualization of its synthetic pathway. This guide is intended to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development in the characterization and utilization of this chiral molecule.

¹H NMR Spectral Data

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Phenyl Protons (C₆H₅) | 7.30 - 7.50 | m | |

| Benzylic Proton (PhCH) | 5.50 - 5.80 | s | |

| H-1a, H-1e | 3.60 - 4.40 | m | |

| H-2 | 3.80 - 4.20 | m | |

| H-3 | 3.90 - 4.30 | m | |

| H-4 | 3.70 - 4.00 | m | |

| H-5, H-5' | 3.50 - 3.80 | m | |

| Hydroxyl Protons (OH) | Variable | br s |

Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and instrument frequency. The assignments are based on the standard numbering of the arabitol backbone, with the benzylidene acetal (B89532) protecting the 1 and 3 positions.

For comparison, the ¹H NMR spectrum of the unprotected D-arabitol in D₂O typically shows a series of overlapping multiplets in the range of 3.50 - 4.00 ppm.[1] The introduction of the benzylidene group deshields the protons on the acetal ring (H-1, H-2, H-3) and the benzylic proton, shifting them downfield. The phenyl protons will appear in the aromatic region.

Experimental Protocol for ¹H NMR Analysis

The following provides a generalized experimental protocol for obtaining the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for benzylidene acetals as it is a good solvent and its residual peak at ~7.26 ppm does not typically interfere with the signals of interest. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended to achieve better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

-

Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Synthesis and Visualization

This compound is synthesized via the acid-catalyzed condensation of D-arabitol with benzaldehyde. This reaction forms a six-membered 1,3-dioxane (B1201747) ring.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the ¹H NMR spectroscopy of this compound. For definitive structural elucidation and assignment, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

References

Technical Guide: Spectroscopic and Methodological Insights into 1,3-O-(S)-Benzylidene-D-arabitol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for ¹³C NMR data and associated experimental protocols for 1,3-O-(S)-Benzylidene-D-arabitol. Following a comprehensive search of scientific literature and spectral databases, specific, fully assigned ¹³C NMR data for this compound could not be located. This suggests a potential gap in the publicly available characterization data for this specific stereoisomer.

However, to assist researchers in this area, this guide provides valuable reference data from closely related compounds, a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of molecules, and a logical workflow for the experimental process.

Reference ¹³C NMR Data

While the data for the target molecule is not available, the ¹³C NMR chemical shifts for the parent polyol, D-arabitol, provide a foundational reference for the carbon backbone. The introduction of the benzylidene acetal (B89532) group will induce significant shifts, particularly at the C1, C2, and C3 positions, and introduce new signals for the acetal and phenyl carbons.

Table 1: ¹³C NMR Chemical Shifts for D-arabitol

The following data were obtained for D-arabitol in D₂O. The numbering corresponds to the standard IUPAC nomenclature for arabitol.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1, C5 | 63.74 |

| C2, C4 | 71.81 |

| C3 | 72.97 |

Source: Publicly available spectral databases. Note: The equivalence of C1/C5 and C2/C4 is due to the C₂ symmetry of the D-arabitol molecule. This symmetry is broken upon the formation of the 1,3-benzylidene acetal.

Expected Chemical Shift Ranges for the Benzylidene Acetal Moiety:

Based on data from analogous benzylidene acetals of other polyols, the additional carbon signals for this compound are expected in the following regions:

-

Acetal Carbon (PhCH): 90–105 ppm

-

Phenyl Carbons (C₆H₅): 125–140 ppm (with distinct signals for the ipso, ortho, meta, and para carbons)

Upon acetal formation, the chemical shifts of the arabitol backbone carbons (C1-C5) will change. Specifically, C1 and C3, which are part of the 1,3-dioxane (B1201747) ring, are expected to shift downfield. C2 will also be affected due to its proximity to the newly formed ring.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines a standard procedure for the acquisition of a quantitative ¹³C NMR spectrum for a polyol derivative like this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. The sample should be thoroughly dried to remove residual solvents.

-

Mass: Accurately weigh 20-50 mg of the purified compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are common choices for polyol derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is more common (e.g., DMSO-d₆ at δ ≈ 39.51 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Key Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for faster repetition without saturating quaternary carbons.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): A crucial parameter for quantitative data. For polyol derivatives, a delay of 5-10 seconds is recommended to ensure full relaxation of all carbon nuclei, including any quaternary carbons from the benzylidene group.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans is required. Typically, this can range from 1024 to 20480 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value.

-

Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis if required.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation.

Caption: Figure 1: Experimental Workflow for ¹³C NMR Analysis

In-Depth Technical Guide to the FT-IR Analysis of 1,3-O-(S)-Benzylidene-D-arabitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,3-O-(S)-Benzylidene-D-arabitol. This compound, a benzylidene acetal (B89532) of the sugar alcohol D-arabitol, is of interest in various fields, including medicinal chemistry and materials science. Understanding its structural features through techniques like FT-IR spectroscopy is crucial for its characterization and application.

Predicted FT-IR Spectral Data

Due to the limited availability of a published FT-IR spectrum for this compound, the following table presents a predicted set of characteristic absorption bands. This prediction is based on the known FT-IR spectra of its constituent functional groups: the D-arabitol backbone, the benzylidene group (specifically the monosubstituted benzene (B151609) ring), and the 1,3-dioxane (B1201747) ring of the acetal.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Strong, Broad | O-H stretching (from the remaining free hydroxyl groups of the arabitol moiety) |

| ~3060 | Weak to Medium | Aromatic C-H stretching (from the phenyl group) |

| ~2940 | Medium | Aliphatic C-H stretching (from the arabitol backbone) |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretching (in-ring vibrations of the phenyl group) |

| ~1400 | Medium | O-H bending |

| ~1100 | Strong | C-O-C stretching (asymmetric, from the 1,3-dioxane ring) |

| ~1050 | Strong | C-O stretching (from the arabitol backbone) |

| ~740 | Strong | C-H out-of-plane bending (monosubstituted benzene ring) |

| ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene ring) |

Experimental Protocol: Synthesis of this compound

The following is an adapted experimental protocol for the synthesis of this compound, based on established methods for the formation of benzylidene acetals from polyols.

Materials:

-

D-arabitol

-

Anhydrous zinc chloride (fused and powdered) or another suitable Lewis acid catalyst

-

Anhydrous dimethylformamide (DMF) or other suitable solvent

-

Deionized water

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve D-arabitol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add freshly fused and powdered anhydrous zinc chloride to the solution and stir until it dissolves.

-

Add benzaldehyde to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a vigorously stirred mixture of ice and water.

-

Neutralize the aqueous mixture with sodium bicarbonate.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water and then with hexane to remove any unreacted benzaldehyde.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure this compound.

FT-IR Analysis: An Overview

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The key to interpreting the spectrum is to identify the characteristic peaks for the D-arabitol backbone and the newly introduced benzylidene acetal group.

D-arabitol Backbone: The FT-IR spectrum of D-arabitol is dominated by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the extensive hydrogen bonding of its multiple hydroxyl (-OH) groups.[1] Strong C-O stretching vibrations are also prominent in the fingerprint region, typically between 1000 and 1100 cm⁻¹. The C-H stretching of the aliphatic backbone appears around 2940 cm⁻¹.[1]

Benzylidene Acetal Group: The formation of the benzylidene acetal introduces several new characteristic peaks:

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (around 3060 cm⁻¹), which are characteristic of the C-H stretching vibrations on the phenyl ring.

-

Aromatic C=C Stretching: A series of medium to weak bands between 1450 cm⁻¹ and 1600 cm⁻¹ correspond to the in-ring C=C stretching vibrations of the benzene ring.

-

C-H Out-of-Plane Bending: Strong absorptions around 740 cm⁻¹ and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.

-

C-O-C Stretching of the 1,3-Dioxane Ring: The formation of the cyclic acetal (a 1,3-dioxane ring in this case) will give rise to strong C-O-C stretching bands, typically in the 1100-1200 cm⁻¹ region.

When D-arabitol is converted to this compound, a noticeable change in the FT-IR spectrum is the relative decrease in the intensity and a possible sharpening of the O-H stretching band, as two of the five hydroxyl groups are now part of the acetal. However, the remaining free hydroxyl groups will still contribute to a significant broad absorption in this region.

Visualizing the Process and Structure

To better understand the experimental workflow and the structural relationships, the following diagrams are provided.

Caption: Experimental workflow from synthesis to FT-IR analysis.

Caption: Relationship of functional groups to expected FT-IR peaks.

References

Mass Spectrometry of 1,3-O-(S)-Benzylidene-D-arabitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1,3-O-(S)-Benzylidene-D-arabitol. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a theoretical framework based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties: the benzylidene acetal (B89532), the phenyl group, and the polyol backbone. This document is intended to serve as a predictive reference for researchers undertaking the analysis of this and structurally related molecules.

Introduction

This compound is a protected form of D-arabitol, a five-carbon sugar alcohol. The benzylidene group serves as a protecting group for the 1- and 3-hydroxyl functions, a common strategy in carbohydrate chemistry to allow for selective reactions at other positions. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex mixtures, for quality control, and for monitoring its chemical transformations.

The molecular formula of this compound is C₁₂H₁₆O₅, with a monoisotopic molecular weight of 240.0998 g/mol . Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the free hydroxyl groups to enhance volatility, or by using soft ionization techniques like Electrospray Ionization (ESI) with Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectral Fragmentation (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and structurally informative fragmentation. The following sections describe the predicted fragmentation pathways for derivatized this compound. For GC-MS analysis, the free hydroxyl groups at positions 2, 4, and 5 are typically derivatized, for instance, as trimethylsilyl (B98337) (TMS) ethers. The fragmentation pathways described below are based on the general behavior of benzylidene acetals, phenyl-containing compounds, and polyols.

Key Fragmentation Pathways

The major fragmentation routes are expected to involve:

-

Cleavage of the dioxolane ring: This can lead to the formation of characteristic ions.

-

Loss of substituents from the polyol chain: This includes the loss of the derivatized hydroxyl groups.

-

Fragmentation of the arabitol backbone: Carbon-carbon bond cleavages along the sugar alcohol chain.

-

Formation of phenyl-containing cations: The stable tropylium (B1234903) ion (m/z 91) and benzoyl cation (m/z 105) are highly characteristic of benzyl- and benzoyl-containing compounds, respectively.

Quantitative Data: Predicted Key Fragments

The following table summarizes the predicted key fragment ions for the tris-trimethylsilyl (tris-TMS) derivative of this compound upon electron ionization. The molecular weight of the tris-TMS derivative is 456.23 g/mol .

| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 456 | [C₂₁H₃₉O₅Si₃]⁺• | Molecular Ion (M⁺•) |

| 441 | [C₂₀H₃₄O₅Si₃]⁺ | Loss of a methyl radical (•CH₃) from a TMS group |

| 367 | [C₁₇H₂₈O₄Si₃]⁺ | Loss of the C5 side chain (•CH₂OTMS) |

| 351 | [C₁₇H₂₈O₃Si₃]⁺ | Cleavage between C3 and C4 with loss of the C4-C5 fragment |

| 279 | [C₁₄H₂₀O₃Si₂]⁺ | Loss of a TMSO-CH=CH-OTMS fragment |

| 204 | [C₇H₁₈O₂Si₂]⁺ | Fragment from the polyol chain with two TMS groups |

| 147 | [C₄H₁₁O₂Si]⁺ | TMS-O=CH-CH=OTMS⁺• fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Experimental Protocols

The following is a generalized protocol for the analysis of this compound by GC-MS.

Sample Preparation and Derivatization

-

Sample Dissolution: Accurately weigh approximately 1 mg of this compound into a clean, dry glass vial.

-

Solvent Addition: Add 100 µL of dry pyridine (B92270) to dissolve the sample.

-

Oximation (Optional but Recommended): To prevent the formation of multiple isomers from the anomeric hydroxyl groups in related reducing sugars (though less critical for an alditol), one can add 100 µL of a 20 mg/mL solution of hydroxylamine (B1172632) hydrochloride in pyridine. The mixture is then heated at 90°C for 30 minutes.

-

Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of the free hydroxyl groups.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-600.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for tris-TMS-1,3-O-(S)-Benzylidene-D-arabitol.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached through derivatization followed by GC-MS. The predicted fragmentation patterns, centered around the cleavage of the benzylidene acetal ring and the silylated polyol chain, provide a solid basis for the structural confirmation of this molecule. The experimental protocols and theoretical data presented in this guide offer a comprehensive starting point for researchers and professionals in the field of carbohydrate chemistry and drug development. Further studies employing high-resolution mass spectrometry and tandem MS (MS/MS) would be invaluable in confirming these proposed pathways and providing even more detailed structural insights.

Solubility of 1,3-O-(S)-Benzylidene-D-arabitol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-O-(S)-Benzylidene-D-arabitol in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide combines qualitative information, data from analogous compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction

This compound is a protected derivative of D-arabitol, a five-carbon sugar alcohol. The introduction of the benzylidene group significantly alters the molecule's polarity, rendering it more soluble in organic solvents compared to its parent polyol, D-arabitol, which is highly soluble in water (729 mg/mL)[1]. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various fields, including asymmetric synthesis and as a chiral building block.

A product data sheet for this compound indicates its optical activity is measured in ethanol, implying its solubility in this solvent. However, specific quantitative data is not provided. This guide aims to fill this gap by providing estimated solubility and detailed methodologies for its determination.

Estimated Solubility of this compound

The following table summarizes the expected solubility of this compound in a range of common organic solvents. This data is inferred from the behavior of structurally similar compounds, such as other benzylidene acetals of sugar alcohols (e.g., sorbitol and mannitol (B672) derivatives) and related carbohydrate derivatives. It should be used as a guideline for solvent selection, with the understanding that empirical determination is necessary for precise quantitative values.

| Solvent | Chemical Class | Expected Solubility | Rationale/Supporting Evidence |

| Methanol | Protic Polar | High | Lower aliphatic alcohols are generally good solvents for polar organic molecules. A patent for purifying dibenzylidene sorbitol uses lower alcohols to dissolve impurities, suggesting some solubility of the main compound[2]. |

| Ethanol | Protic Polar | Moderate to High | Optical activity is measured in ethanol, confirming solubility. Generally, solubility in alcohols decreases as the alkyl chain length increases. |

| 1-Propanol | Protic Polar | Moderate | A related compound, 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS), is reported to be insoluble in 1-propanol[3]. However, the single benzylidene group in the target compound may impart slightly higher polarity and thus some solubility. |

| Acetone (B3395972) | Aprotic Polar | Moderate | Acetone is a common solvent for organic reactions and purifications involving sugar derivatives. A procedure for a related compound involves dissolution in acetone followed by precipitation with a non-polar solvent[4]. |

| Chloroform | Non-polar | Low to Moderate | Chloroform can dissolve moderately polar organic compounds. The synthesis of a related isopropylidene derivative of glycerol (B35011) from L-arabinose involves extraction into chloroform[5][6]. |

| Toluene (B28343) | Non-polar | Low to Insoluble | The related compound DMDBS is insoluble in toluene[3]. The aromatic ring in toluene may offer some interaction with the benzylidene group, but the overall polarity difference is significant. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. DMDBS is reported to be soluble in DMSO[3]. |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Similar to DMSO, DMF is a polar aprotic solvent with strong solvating power for polar molecules. Dibenzylidene sorbitol is soluble in DMF[2]. |

Experimental Protocols for Solubility Determination

For accurate quantitative solubility data, a standardized experimental protocol is essential. The following section details a widely used method for determining the solubility of a solid compound in an organic solvent.

Static Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Solvent Evaporation and Mass Determination: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Weigh the vial containing the dried residue. The mass of the dissolved solute can be determined by the difference in weight.

-

Concentration Analysis (Alternative to Step 5): Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical method such as HPLC or GC. For GC analysis, derivatization (e.g., silylation) of the hydroxyl groups may be necessary[7].

-

Data Calculation: Calculate the solubility in desired units (e.g., mg/mL, g/100g solvent, or mole fraction).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis and purification of 1,3-O-Benzylidene-D-arabitol.

Caption: A step-by-step workflow for the static equilibrium method of solubility determination.

Conclusion

References

- 1. D-Arabitol | C5H12O5 | CID 94154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4131612A - Process for purifying crude dibenzylidene sorbitol - Google Patents [patents.google.com]

- 3. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. future4200.com [future4200.com]

Stability and Storage of 1,3-O-(S)-Benzylidene-D-arabitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 1,3-O-(S)-Benzylidene-D-arabitol. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information from analogous benzylidene acetals, sugar derivatives, and established principles of drug stability testing. The information herein is intended to guide researchers in handling, storing, and analyzing the stability of this compound.

Physicochemical Properties and Storage Recommendations

This compound is a powder that is stable under normal conditions.[1][2][3] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place.[4] The recommended storage temperature is between 2-8°C.[1][3] It is crucial to store it in a tightly sealed container to prevent moisture absorption, which can lead to hardening and potential degradation.[5][6] The compound should be kept away from strong oxidizing agents, as they are incompatible.[2][4]

| Property | Recommendation/Value | Source(s) |

| Physical Form | Powder | [1][2][3] |

| Storage Temperature | 2-8°C | [1][3] |

| Storage Conditions | Cool, dry, dark, airtight container | [4][5][6] |

| Incompatible Materials | Strong oxidizing agents | [2][4] |

| Shelf Life | Indefinite for pure sugars under ideal conditions; best-used-by date often 2 years for quality | [5][7] |

Stability Profile and Degradation Pathways

Hydrolytic Stability

Benzylidene acetals are susceptible to hydrolysis under acidic conditions, which cleaves the acetal (B89532) bond to yield the parent polyol (D-arabitol) and benzaldehyde.[11][12] The rate of hydrolysis is dependent on the pH and temperature of the solution. Basic and neutral conditions are generally more favorable for the stability of the acetal.

Photostability

Benzylidene derivatives, in general, exhibit good photostability.[1][2][4] The primary mechanism contributing to their stability is a reversible photoisomerization process, which allows for the dissipation of absorbed UV energy without significant molecular degradation.[2][4] However, prolonged exposure to high-intensity UV light may lead to some degradation, and photostability studies are recommended to confirm this for this compound.

Thermal Stability

Thermal decomposition of similar compounds can lead to the release of irritating gases and vapors.[2] While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation. Thermal stress testing as part of a forced degradation study is crucial to understand its behavior at higher temperatures.

Experimental Protocols for Stability Assessment

The following are generalized protocols for forced degradation studies, which should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[8][9]

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity and stability of pharmaceutical compounds.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between the parent compound and its degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products (like benzaldehyde) have significant absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25-30°C).

Forced Degradation (Stress Testing) Protocols

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N to 1 N HCl.

-

Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to the target concentration.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH.

-

Follow the same incubation, sampling, and neutralization (with HCl) steps as for acid hydrolysis.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3-30% hydrogen peroxide.

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to UV and fluorescent light in a photostability chamber (ICH Q1B guidelines).

-

A control sample should be kept in the dark.

-

At specified time points, analyze the samples by HPLC.

-

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.

Potential Biological Context

While no specific signaling pathways involving this compound have been identified in the reviewed literature, D-arabitol itself is a known polyol that can be involved in various metabolic pathways, particularly in fungi and yeast.[13][14][15] Some studies have explored the role of D-arabitol in the context of certain metabolic disorders. The benzylidene modification may alter its biological activity, potentially making it an inhibitor or modulator of carbohydrate-processing enzymes. For instance, analogues of the naturally occurring glycosidase inhibitor salacinol (B1681389), which contains a polyol ring, have been synthesized and studied.[16] Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.

The following diagram illustrates a hypothetical mechanism by which a modified polyol like this compound might act as an enzyme inhibitor.

References

- 1. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Storing Sugars | USU [extension.usu.edu]

- 6. Techniques for Long Term Storage of Sugar | Sugars [sugars.com]

- 7. scribd.com [scribd.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 13. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Sustainable bio-manufacturing of D-arabitol through combinatorial engineering of Zygosaccharomyces rouxii, bioprocess optimization and downstream separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 1,3-O-(S)-Benzylidene-D-arabitol: An In-depth Technical Guide

Disclaimer: Direct experimental evidence detailing the mechanism of action of 1,3-O-(S)-Benzylidene-D-arabitol is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on an in-depth analysis of the biological activities of structurally related benzylidene compounds and arabitol derivatives. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future experimental investigations.

Introduction

This compound is a synthetic compound belonging to the class of benzylidene acetals of sugar alcohols. While research on this specific molecule is limited, the broader family of benzylidene derivatives has garnered significant attention for a range of biological activities, most notably as potential anticancer agents. Structurally, the compound combines a D-arabitol backbone, a five-carbon sugar alcohol, with a benzylidene group that forms a cyclic acetal. This unique combination may confer specific physicochemical properties that influence its cellular uptake, metabolic fate, and interaction with biological targets. Drawing parallels from analogous compounds, this document will explore a plausible mechanism of action centered around the induction of apoptosis, enzyme inhibition, and cell cycle arrest, common themes observed for various benzylidene-containing molecules.

Hypothesized Core Mechanism of Action

Based on the activities of related compounds, the proposed mechanism of action for this compound is multifactorial, potentially targeting key cellular processes involved in cancer cell proliferation and survival. The benzylidene moiety is likely the primary pharmacophore responsible for interacting with specific protein targets, while the D-arabitol portion may modulate solubility, cellular transport, and metabolic stability.

Induction of Apoptosis

A recurring observation for a variety of benzylidene derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical hallmark of effective anticancer agents. It is hypothesized that this compound could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or a combination of both.

-

Intrinsic Pathway: This could involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).

-

Extrinsic Pathway: The compound might interact with death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

Enzyme Inhibition

The benzylidene group is a common structural motif in many enzyme inhibitors. It is plausible that this compound could act as an inhibitor of key enzymes involved in cancer cell signaling and proliferation.

-

Kinase Inhibition: Several benzylidene compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Phosphoinositide 3-kinase (PI3K).[1][2] These kinases are often hyperactivated in cancer and are crucial components of signaling pathways that regulate cell growth, survival, and metastasis. Inhibition of these pathways can lead to a halt in cell proliferation and the induction of apoptosis.

-

Other Enzyme Targets: Other potential enzyme targets could include those involved in DNA replication and repair, such as topoisomerases, or enzymes critical for metabolic pathways that are upregulated in cancer cells.

Cell Cycle Arrest

Disruption of the normal cell cycle is another mechanism by which benzylidene derivatives exert their anticancer effects. These compounds have been shown to cause cell cycle arrest at various phases, including the S phase and the G2/M phase.[1] By arresting the cell cycle, the compound can prevent cancer cells from dividing and proliferating, and in some cases, this arrest can be a prelude to apoptosis.

Potential for Glycosylation Inhibition

An early report on the enantiomer, 1,3-O-Benzylidene-L-arabitol, suggested a possible role in the inhibition of glycosylation. While this has not been substantiated for the D-arabitol form or other benzylidene compounds, it remains a theoretical possibility. Inhibition of glycosylation, the process of adding sugar chains to proteins and lipids, can have profound effects on protein folding, stability, and function, and is a target for anticancer drug development.[3][4]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic and enzyme inhibitory activities of various benzylidene derivatives as reported in the literature. It is important to note that these data are for compounds structurally related to this compound and not for the compound itself.

| Compound Class | Specific Compound | Assay | Cell Line / Target | IC50 Value | Reference |

| Benzylidene-hydantoin | UPR1024 | Antiproliferative | A549 (Non-small cell lung cancer) | ~10 µM | [1] |

| Benzylidene coumarin (B35378) | Compound 5 | Cytotoxicity | PC-3 (Prostate cancer) | 3.56 µM | [2] |

| Benzylidene coumarin | Compound 5 | EGFR Inhibition | EGFR | 0.1812 µM | [2] |

| Benzylidene coumarin | Compound 5 | PI3Kβ Inhibition | PI3Kβ | 0.2612 µM | [2] |

| Thiazolyl-benzylidene-phenol metal complex | CuBHTP | Cytotoxicity | MCF-7 (Breast cancer) | 5.2 µM | [5] |

| Imidazothiazole-hydrazone | Derivative 10 | EGFR Inhibition | EGFR | 9.11 µM | [6] |

| Benzylidene pyrrolidine-2,5-dione | Compound 12k | Syk Inhibition | Syk | Low µM to sub-µM range | [7] |

Experimental Protocols

The following are generalized methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound, based on protocols described for related compounds.

Cell Viability and Cytotoxicity Assay (MTT or CCK-8 Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.